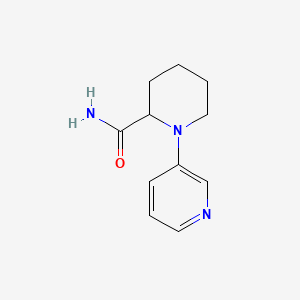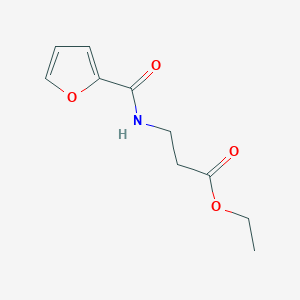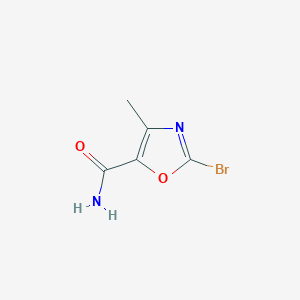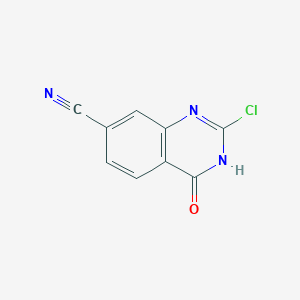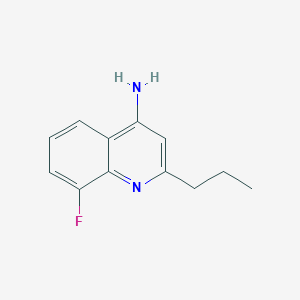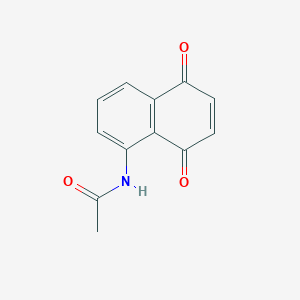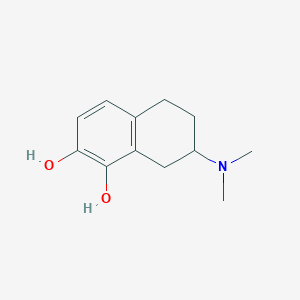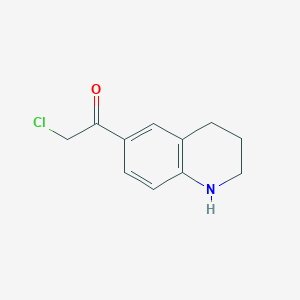![molecular formula C11H9N5 B15068920 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B15068920.png)
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyrazolo[1,5-A]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine typically involves the condensation of aminopyrazole with pyridine derivatives under specific reaction conditions. One common method includes the use of a dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), bonding the NH2-group of the starting aminopyrazole with the Cβ of the pyridine derivative .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-A]pyrimidines.
Wissenschaftliche Forschungsanwendungen
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Industry: It is used in the development of fluorescent dyes and materials for optical applications.
Wirkmechanismus
The mechanism of action of 6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the CDK2 enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells, making it a potential anti-cancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-A]pyrimidine family, known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar biological activities and potential therapeutic applications.
Uniqueness
6-(Pyridin-3-YL)pyrazolo[1,5-A]pyrimidin-7-amine is unique due to its specific structural features, which confer distinct biological activities. Its pyridine moiety enhances its binding affinity to molecular targets, making it a potent inhibitor in various biochemical pathways.
Eigenschaften
Molekularformel |
C11H9N5 |
|---|---|
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
6-pyridin-3-ylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C11H9N5/c12-11-9(8-2-1-4-13-6-8)7-14-10-3-5-15-16(10)11/h1-7H,12H2 |
InChI-Schlüssel |
VEBPWJJPBAXGBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=C(N3C(=CC=N3)N=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15068844.png)


![6-Isopropyl-5,6-dihydro-1H-pyrrolo[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B15068861.png)
